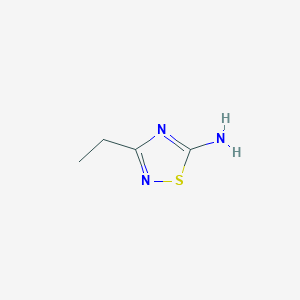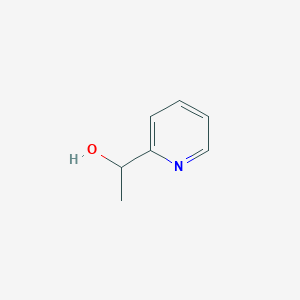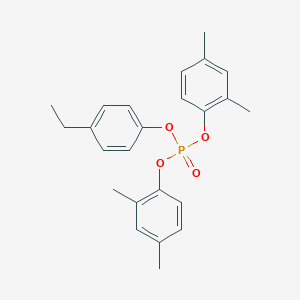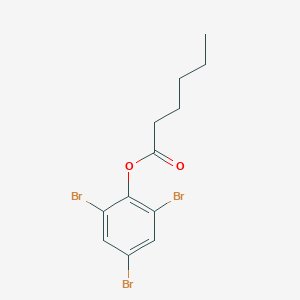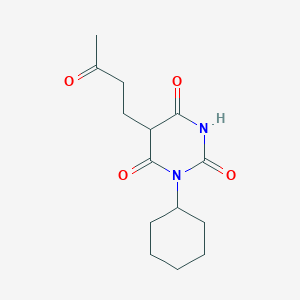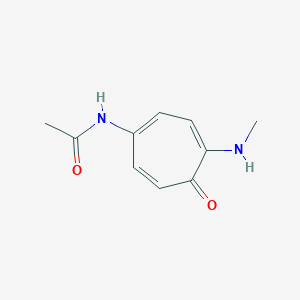
Ethyl 1,4-benzodioxan-2-carboxylate
概要
説明
Ethyl 1,4-benzodioxan-2-carboxylate, also known as 1,4-Benzodioxan-2-carboxylic acid, ethyl ester, and Ethyl 2,3-dihydro-1,4-benzodioxin-2-carboxylate, is an organic compound with the empirical formula C11H12O4 . It has a molecular weight of 208.21 .
Molecular Structure Analysis
The molecular structure of Ethyl 1,4-benzodioxan-2-carboxylate can be represented by the SMILES stringCCOC(=O)C1COc2ccccc2O1 . The InChI representation is 1S/C11H12O4/c1-2-13-11(12)10-7-14-8-5-3-4-6-9(8)15-10/h3-6,10H,2,7H2,1H3 . Physical And Chemical Properties Analysis
Ethyl 1,4-benzodioxan-2-carboxylate is a liquid at 20°C . It has a density of 1.208 g/mL at 25°C . Its boiling point is 88-95°C at 0.3 mmHg . The refractive index is n20/D 1.523 .科学的研究の応用
Pharmaceutical Intermediates
Ethyl 1,4-benzodioxan-2-carboxylate serves as an intermediate in the synthesis of various pharmacologically active compounds. It’s used to prepare presynaptic α2-adrenoreceptor antagonists, which have potential as antidepressants . Additionally, aminoalkylbenzodioxins derived from this compound are investigated for their calcium antagonist properties, which could be beneficial in treating cardiovascular diseases .
Antimicrobial Agents
Derivatives of Ethyl 1,4-benzodioxan-2-carboxylate have shown significant antimicrobial activity. For instance, compounds synthesized from this ester have been tested against pathogenic bacterial and fungal strains, with some derivatives exhibiting notable efficacy . This suggests its potential in developing new antimicrobial drugs.
Antioxidant Applications
The antioxidant activity of Ethyl 1,4-benzodioxan-2-carboxylate derivatives has been explored, with some showing moderate activity in scavenging free radicals . This property is crucial since oxidative stress is linked to various chronic degenerative diseases, including cancer and cardiovascular conditions.
Enzymatic Resolution
Ethyl 1,4-benzodioxan-2-carboxylate has been used in enzymatic resolution processes to produce optically active compounds. Microbial esterases catalyze this reaction, yielding products that can be important in the synthesis of enantiomerically pure pharmaceuticals .
Synthesis of Piperazine Derivatives
The compound is a key precursor in the synthesis of piperazine derivatives. These derivatives have been studied for their potential in treating diseases caused by microbial infections and for their role in mitigating oxidative stress .
作用機序
Target of Action
Ethyl 1,4-benzodioxan-2-carboxylate, also known as Ethyl 2,3-dihydrobenzo[1,4]dioxine-2-carboxylate, is primarily used as an intermediate in the synthesis of various organic compounds . It has been identified as a precursor in the preparation of presynaptic α2-adrenoreceptor antagonists and potential antidepressants . The α2-adrenoreceptor is a type of adrenergic receptor, which plays a crucial role in the regulation of neurotransmitter release.
Mode of Action
It’s known that the compound is used as an intermediate in the synthesis of α2-adrenoreceptor antagonists . These antagonists work by blocking the α2-adrenoreceptor, thereby increasing the release of neurotransmitters and potentially exerting an antidepressant effect.
Biochemical Pathways
Ethyl 1,4-benzodioxan-2-carboxylate is involved in the synthesis of aminoalkylbenzodioxins, which act as calcium antagonists . Calcium antagonists are a group of medications that disrupt the movement of calcium through calcium channels, which can influence the electrical conduction within the heart and the dilation of blood vessels.
Pharmacokinetics
It’s known that the compound has a molecular weight of 20821 , and its physical properties such as boiling point (88-95 °C/0.3 mmHg) and density (1.208 g/mL at 25 °C) have been documented . These properties could influence its pharmacokinetic behavior.
Result of Action
As an intermediate in the synthesis of α2-adrenoreceptor antagonists, it contributes to the potential antidepressant effects of these compounds .
Action Environment
The action of Ethyl 1,4-benzodioxan-2-carboxylate can be influenced by various environmental factors. For instance, it’s recommended to handle the compound in a well-ventilated environment and avoid contact with skin and eyes due to its potential irritant properties . Furthermore, the compound is flammable, which necessitates careful handling and storage .
Safety and Hazards
特性
IUPAC Name |
ethyl 2,3-dihydro-1,4-benzodioxine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-2-13-11(12)10-7-14-8-5-3-4-6-9(8)15-10/h3-6,10H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIGEMWIKJMEIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1COC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80963821 | |
| Record name | Ethyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1,4-benzodioxan-2-carboxylate | |
CAS RN |
4739-94-0 | |
| Record name | Ethyl 1,4-benzodioxane-2-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004739940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3S,5S,8S,9S,10S,13S,14S)-10,13-Dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B103785.png)

![4-[Chloro(phenyl)acetyl]morpholine](/img/structure/B103788.png)
